molecular formula C23H27N5O3 B2570550 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 2034427-26-2

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2570550
CAS No.: 2034427-26-2
M. Wt: 421.501
InChI Key: SFBXNCJQJFRELT-UHFFFAOYSA-N
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Description

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a piperazine moiety, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Medicine: It has potential as a therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one apart is its unique combination of these three moieties, which can result in a distinct set of biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-31-19-4-2-3-18(14-19)28-15-17(13-22(28)29)23(30)27-11-9-26(10-12-27)21-8-7-20(24-25-21)16-5-6-16/h2-4,7-8,14,16-17H,5-6,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBXNCJQJFRELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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